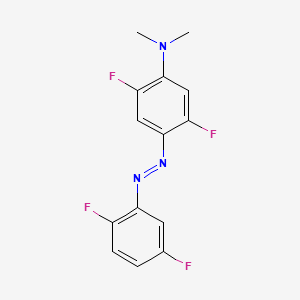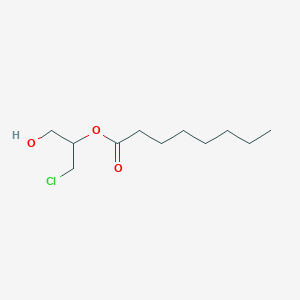
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) is a synthetic compound known for its unique structure and potential applications in various fields of science. It is characterized by the presence of a phthaloyl group attached to the amino acid serine, which is further substituted with a 3,4-dihydroxyphenyl group. This compound has garnered interest due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) typically involves the phthaloylation of the amino group of a racemic or optically active threo- or erythro-3-(3,4-dihydroxyphenyl)serine derivative. The process includes the following steps :
Phthaloylation: The amino group of the serine derivative is phthaloylated using phthalic anhydride under suitable reaction conditions.
Optical Resolution: If the compound is in racemic form, it is subjected to optical resolution using optically active amines to yield the desired optically active threo- or erythro-N-phthaloyl-3-(3,4-dihydroxyphenyl)serine derivative.
Deprotection: The phthaloyl group is removed using a Lewis acid to yield the final product, L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine).
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The hydroxyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a component in various chemical processes.
作用機序
The mechanism of action of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and participate in redox reactions. The dihydroxyphenyl group plays a crucial role in these interactions, allowing the compound to act as a substrate or inhibitor in various biochemical processes .
類似化合物との比較
L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) can be compared with other similar compounds, such as:
Droxidopa: A related compound used in the treatment of Parkinson’s disease and orthostatic hypotension.
L-Threo-3,4-dihydroxyphenylserine: A precursor in the synthesis of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) with similar biochemical properties.
N-Phthaloyl derivatives: Other N-phthaloyl amino acids with varying side chains and functional groups.
The uniqueness of L-Threo-(n-phthaloyl-3-(3,4-dihydroxyphenyl)serine) lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C17H13NO7 |
|---|---|
分子量 |
343.29 g/mol |
IUPAC名 |
(2S,3R)-3-(3,4-dihydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H13NO7/c19-11-6-5-8(7-12(11)20)14(21)13(17(24)25)18-15(22)9-3-1-2-4-10(9)16(18)23/h1-7,13-14,19-21H,(H,24,25)/t13-,14+/m0/s1 |
InChIキー |
GOARNQSMYSYKHQ-UONOGXRCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H]([C@@H](C3=CC(=C(C=C3)O)O)O)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(C3=CC(=C(C=C3)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


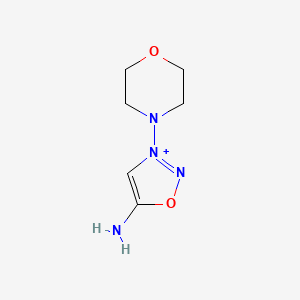
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)
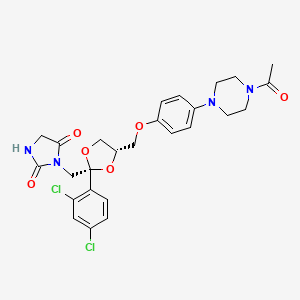
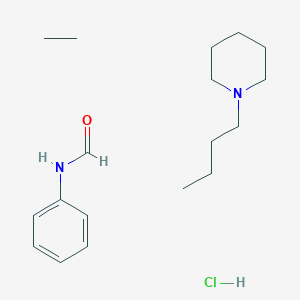
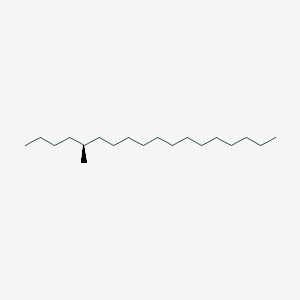
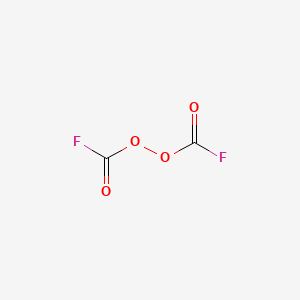
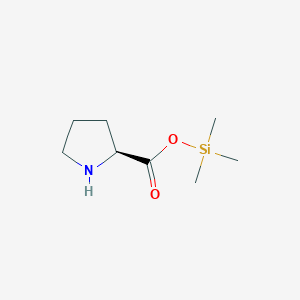
![(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B13413705.png)
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)

![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
